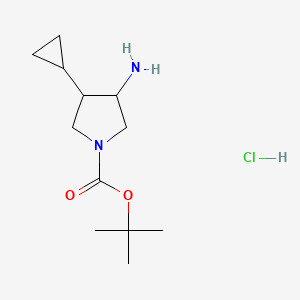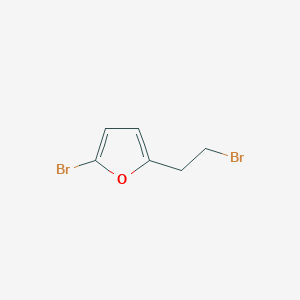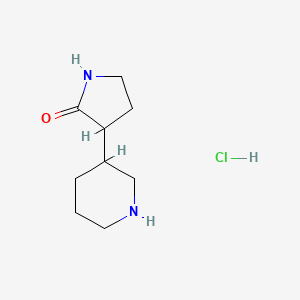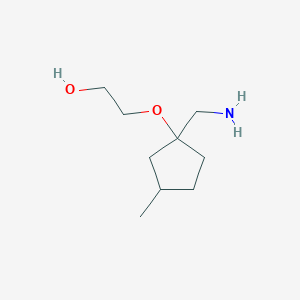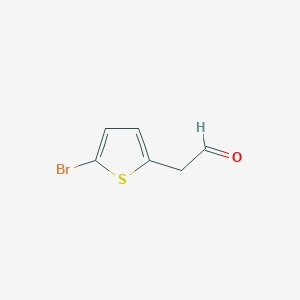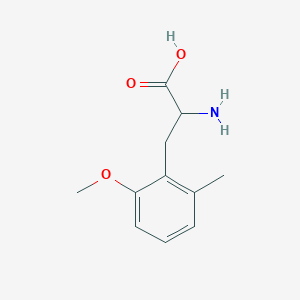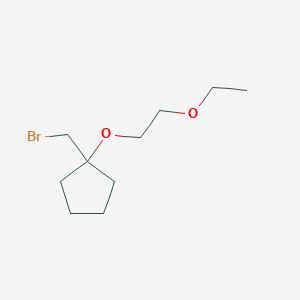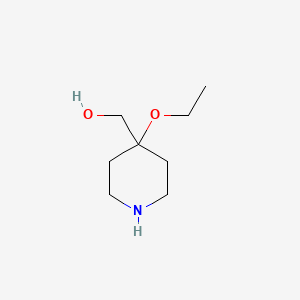
(4-Ethoxypiperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethoxypiperidin-4-yl)methanol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug development . The presence of both an ethoxy group and a hydroxymethyl group in this compound makes it a versatile intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethoxypiperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with ethyl alcohol under controlled conditions. One common method includes the reduction of piperidinone intermediates using phenylsilane and an iron complex as a catalyst . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate efficiently.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction and cyclization methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Ethoxypiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of various reduced piperidine derivatives.
Substitution: Formation of substituted piperidine compounds with different functional groups.
Applications De Recherche Scientifique
(4-Ethoxypiperidin-4-yl)methanol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4-Ethoxypiperidin-4-yl)methanol is primarily related to its ability to interact with biological targets through its functional groups. The hydroxymethyl and ethoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Piperidine: A basic structure without the ethoxy and hydroxymethyl groups.
Piperidin-4-ol: Contains a hydroxyl group instead of the ethoxy group.
N-(piperidine-4-yl) benzamide: A derivative with a benzamide group.
Uniqueness: (4-Ethoxypiperidin-4-yl)methanol is unique due to the presence of both an ethoxy group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in various synthetic and research applications .
Propriétés
Formule moléculaire |
C8H17NO2 |
|---|---|
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
(4-ethoxypiperidin-4-yl)methanol |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8(7-10)3-5-9-6-4-8/h9-10H,2-7H2,1H3 |
Clé InChI |
BLEKDIHQHNKTGZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(CCNCC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
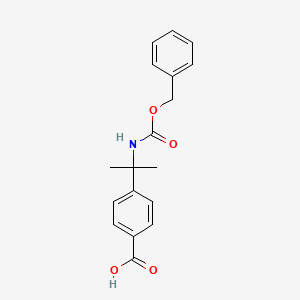

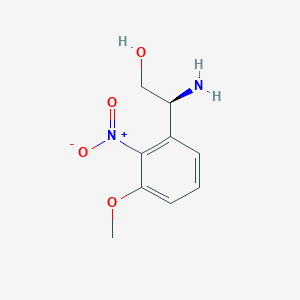
![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
